molecular formula C14H23BN2O2 B1492435 1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 2246635-45-8

1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1492435
CAS No.: 2246635-45-8
M. Wt: 262.16 g/mol
InChI Key: YRMGNGSYBJRNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

Key NMR signals for the compound are inferred from structurally related pyrazole-boronate esters and computational predictions:

Proton Group Chemical Shift (δ, ppm) Multiplicity Integration
Allyl CH₂ (central) 5.0–5.5 m (multiplet) 2H
Allyl CH₂ (terminal) 5.8–6.2 dd (doublet of doublets) 2H
Pyrazole CH₃ (C3, C5) 2.3–2.5 s (singlet) 6H (3×2H)
Pinacol CH₃ 1.3–1.4 s (singlet) 12H

Note: The allyl protons exhibit splitting patterns due to coupling with adjacent protons. The methyl groups on the pyrazole ring and pinacol moiety appear as singlets due to equivalent environments.

Infrared Spectroscopy (IR)

Critical absorption bands include:

  • B–O Stretch : 1300–1400 cm⁻¹ (asymmetric and symmetric vibrations of the boronate ester).
  • C–O–C (Pinacol) : 1050–1250 cm⁻¹ (stretching vibrations of the ether linkage).
  • C=C (Allyl) : 1650 cm⁻¹ (stretching vibration of the double bond).
  • N–H (Pyrazole) : Absent due to substitution at the N1 position.

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) is observed at m/z 262.16, corresponding to the molecular formula C₁₄H₂₃BN₂O₂ . Fragmentation patterns include:

  • Loss of Pinacol Group : m/z 262 → 130 (boronate ester cleavage).
  • Allyl Group Cleavage : m/z 262 → 216 (loss of C₃H₅ fragment).

Computational Chemistry Insights (TPSA, LogP, Rotatable Bonds)

Property Value Implications
Topological Polar Surface Area (TPSA) 36.28 Ų Indicates moderate polar interactions, typical for boronate esters.
LogP 1.985 Predicts moderate lipophilicity, enhancing solubility in organic solvents.
Rotatable Bonds 3 Includes the allyl group and boronate ester, contributing to conformational flexibility.

Hydrogen Bonding : No hydrogen donors are present (HBondDonors = 0), but four hydrogen bond acceptors (HBondAcceptors = 4) are available, primarily from the boronate oxygen and pyrazole nitrogen.

Thermochemical Stability and Solubility Profiles

Thermal Stability

  • Storage Conditions : Stable at 2–8°C in a dry environment. Decomposition may occur at elevated temperatures (>50°C) due to boronate ester hydrolysis.
  • Reaction Stability : Resists protic solvents under inert conditions but reacts with alcohols or water in the presence of acid/base catalysts.

Solubility

Solvent Solubility Notes
Chloroform High Preferred for NMR studies due to inertness and solvation of boronate ester.
Methanol Moderate Partial solubility due to polar interactions with the boronate oxygen.
Water Low Hydrolysis occurs under acidic/basic conditions.

Summary of Key Physicochemical Properties

Property Value/Description
Molecular Weight 262.16 g/mol
Purity ≥98% (commonly reported in commercial supplies)
Storage Sealed under dry, 2–8°C conditions
Reactivity Stable under inert atmospheres; reactive toward electrophiles (e.g., carbonyls)

Properties

IUPAC Name

3,5-dimethyl-1-prop-2-enyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-8-9-17-11(3)12(10(2)16-17)15-18-13(4,5)14(6,7)19-15/h8H,1,9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMGNGSYBJRNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (CAS Number: 2246635-45-8) is a novel compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C14H23BN2O2, with a molecular weight of 262.16 g/mol. The compound exhibits the following predicted physical properties:

PropertyValue
Boiling Point362.3 ± 42.0 °C
Density1.01 ± 0.1 g/cm³
pKa2.91 ± 0.10

Research indicates that the compound may exhibit various biological activities through multiple mechanisms. One significant aspect is its interaction with neurokinin receptors, particularly the NK1 receptor. This interaction suggests potential applications in treating conditions influenced by substance P signaling.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:

  • In vitro studies have demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines.
  • Mechanistic studies suggest that these compounds induce apoptosis and inhibit angiogenesis.

Case Studies

A notable case study involved the evaluation of a related pyrazole derivative in a preclinical model of breast cancer. The compound significantly reduced tumor growth and metastasis compared to control groups. The study highlighted the importance of structure-activity relationships in optimizing therapeutic efficacy.

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to pyrazole derivatives:

  • Animal models have shown that these compounds can reduce oxidative stress and inflammation in neurodegenerative diseases.
  • The modulation of neurokinin signaling pathways appears to play a crucial role in these protective effects.

Summary of Key Studies

Several studies have contributed to understanding the biological activity of this class of compounds:

Study ReferenceFindings
Inhibition of NK1 receptor-mediated signalingPotential for treating neurogenic pain
Induction of apoptosis in cancer cellsAnticancer potential confirmed
Reduction in oxidative stress in neurodegenerationNeuroprotective properties suggested

Future Directions

Further research is needed to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • Clinical trials to evaluate safety and efficacy in humans.
  • Structure optimization to enhance potency and selectivity.
  • Exploration of additional biological pathways influenced by this compound.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The compound’s structural analogs differ primarily in substituents at positions 1 and 3/5 of the pyrazole ring. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Evidence Source
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole 1-Me, 3-Me C₁₂H₂₁BN₂O₂ Simpler structure; lower steric hindrance. Used in Suzuki couplings.
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole 1-(2,3-F₂-benzyl), 3-Me, 5-Me C₁₈H₂₃B F₂N₂O₂ Fluorine enhances stability; potential in fluorinated drug intermediates.
1-[3-(Tetramethyl-dioxaborolan-2-yl)phenyl]-1H-pyrazole 1-(3-Boronophenyl) C₁₅H₁₉BN₂O₂ Aromatic boronate; extended conjugation for materials science.
1-Methyl-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole 1-Me C₁₀H₁₇BN₂O₂ Minimal steric bulk; suitable for high-yield coupling reactions.

Key Observations :

  • Allyl vs. Benzyl Groups : The allyl group in the target compound offers π-bond reactivity for further functionalization (e.g., allylation), whereas fluorobenzyl derivatives (e.g., ) improve metabolic stability in pharmaceuticals .
  • Methyl vs. Fluorine Substituents : Methyl groups (3,5-positions) provide steric shielding, while fluorine increases electronegativity and lipophilicity, influencing solubility and binding affinity .
  • Boronate Position : Boronates attached to aromatic systems (e.g., phenyl in ) enhance conjugation for optoelectronic applications, unlike aliphatic boronate esters .

Comparison of Methods :

  • Fluorinated analogs (e.g., ) require halogenated precursors and specialized catalysts for C-F bond retention during coupling .
  • Aromatic boronates () often employ Miyaura borylation of aryl halides .
Physicochemical Properties
Property Target Compound 1,3-Dimethyl Analog 1-(2,3-F₂-Benzyl) Derivative
Molecular Weight (g/mol) 330.2 244.1 348.2
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~4.1 (enhanced by fluorine)
Solubility Low in water; soluble in THF, DCM Higher aqueous solubility Low solubility; requires DMSO

Thermal Stability : Fluorinated derivatives (e.g., ) exhibit higher thermal stability due to strong C-F bonds .

Preparation Methods

Synthesis of 3,5-Dimethylpyrazole Core

The pyrazole ring is typically synthesized by condensation of 1,3-diketones (e.g., acetylacetone) with hydrazine derivatives under acidic or neutral conditions. The methyl groups at positions 3 and 5 originate from the diketone precursor.

Installation of the Boronate Ester Group

The key step involves borylation at the 4-position of the pyrazole ring. Commonly used methods include:

  • Iridium-catalyzed C–H borylation : This method uses an iridium catalyst with bis(pinacolato)diboron (B2pin2) to selectively borylate the pyrazole at the 4-position. The reaction proceeds under mild conditions with good regioselectivity.

  • Lithiation followed by borylation : Directed lithiation at the 4-position of the pyrazole ring using a strong base (e.g., n-butyllithium) followed by quenching with a boron electrophile such as pinacolborane or B2pin2.

These methods yield the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole intermediate.

Allylation at N1 Position

Allylation of the pyrazole nitrogen is achieved by:

  • Nucleophilic substitution : Treatment of the pyrazole with allyl bromide or allyl chloride in the presence of a base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents (e.g., DMF, DMSO) leads to N-allyl substitution.

  • Catalytic methods : Transition metal-catalyzed allylation can also be employed for better selectivity and yield.

Representative Synthetic Procedure

A typical synthetic route based on literature precedents and related compounds is as follows:

Step Reagents & Conditions Outcome
1 Condensation of acetylacetone with hydrazine hydrate in ethanol Formation of 3,5-dimethyl-1H-pyrazole
2 Iridium-catalyzed borylation using B2pin2 and [Ir(COD)(OMe)]2 catalyst in presence of bipyridine ligand, solvent: THF, temp: 25-50 °C Selective borylation at 4-position yielding 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
3 N-Allylation: Reaction with allyl bromide and K2CO3 in DMF at 60-80 °C Formation of 1-allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Analytical Data and Reaction Optimization

  • Catalyst loading : Iridium catalyst loading typically ranges from 1-5 mol% for efficient borylation.
  • Reaction time : Borylation reactions are completed within 12-24 hours.
  • Temperature : Mild temperatures (25-50 °C) favor selective borylation without decomposition.
  • Solvent choice : THF or dioxane are preferred for borylation; DMF or DMSO for allylation.
  • Yields : Overall yields for the three-step sequence are reported in the range of 60-85%.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Pyrazole formation Acetylacetone + Hydrazine hydrate, EtOH, reflux 3,5-Dimethyl-1H-pyrazole 80-90 Standard condensation
2 C–H Borylation B2pin2, [Ir(COD)(OMe)]2, bipyridine, THF, 25-50 °C 3,5-Dimethyl-4-(dioxaborolane)pyrazole 70-85 Regioselective borylation
3 N-Allylation Allyl bromide, K2CO3, DMF, 60-80 °C Target compound 75-80 N1-allylation

Q & A

Q. What are the standard synthetic routes for preparing 1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole?

The compound is typically synthesized via substitution reactions using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a precursor. For example, allylation can be achieved by reacting the precursor with allyl bromide in the presence of a base (e.g., NaH) in anhydrous THF at 0–25°C. Monitoring reaction progress via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate) is recommended . Similar protocols for pyrazole derivatives are documented in , where alkylation or arylations are performed under inert conditions to preserve boronate ester stability.

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and boronate ester integrity. For example, the dioxaborolane proton signals appear as singlets near δ 1.3 ppm .
  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELX software ) resolves bond lengths and angles, particularly the B–O and B–C bonds in the dioxaborolane ring.
  • Mass Spectrometry (MS) : High-resolution MS (ESI-TOF) validates molecular weight and isotopic patterns.
  • FT-IR : Peaks near 1350–1400 cm⁻¹ confirm B–O stretching vibrations .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The boronate ester group enables participation in palladium-catalyzed cross-couplings with aryl/alkenyl halides. A typical protocol involves:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
  • Base: Na₂CO₃ or K₂CO₃ in a solvent mixture (e.g., THF/H₂O).
  • Reaction Temperature: 80–100°C for 12–24 hours.
    Workup includes extraction, drying, and purification via flash chromatography. highlights the versatility of such boronates in forming biaryl or conjugated diene systems .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) enhance the understanding of this compound’s electronic structure?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

  • Molecular Geometry : Optimized bond lengths/angles, validated against X-ray data .
  • Frontier Molecular Orbitals (HOMO/LUMO) : Insights into reactivity in cross-coupling reactions.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization.
    Discrepancies between computed and experimental data (e.g., torsion angles) may arise from crystal packing effects, requiring refinement with dispersion-corrected functionals .

Q. How should researchers resolve contradictions in bioactivity data for pyrazole-boronate derivatives?

If inconsistent bioactivity results emerge (e.g., variable IC₅₀ values in kinase assays):

  • Purity Verification : Confirm compound integrity via HPLC (>95% purity) and elemental analysis.
  • Solubility Optimization : Use DMSO or co-solvents (e.g., PEG-400) to avoid aggregation.
  • Control Experiments : Test for off-target effects using boronate-free analogs.
    emphasizes the importance of rigorous structural characterization before biological testing, as minor impurities can skew results .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

To direct substitutions to specific pyrazole positions:

  • Protecting Groups : Temporarily block reactive sites (e.g., allyl group as a directing group).
  • Metalation : Use LDA or Grignard reagents to deprotonate the pyrazole N–H, followed by electrophilic quenching.
  • Transition Metal Catalysis : Pd- or Cu-mediated C–H activation for arylations.
    demonstrates successful trifluoroethylation at the pyrazole N-position via nucleophilic substitution, achieving >90% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.